1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid
Description
1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid (CAS: 1822531-69-0) is a specialized azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxy substituent at position 3, and a carboxylic acid moiety at position 2. The Boc group enhances solubility in organic solvents and protects the amine functionality during synthetic processes, making this compound valuable in peptide synthesis and medicinal chemistry . Its azetidine core, a strained four-membered ring, contributes to unique reactivity compared to larger heterocycles like piperidine. The hydroxy group at position 3 increases polarity, enabling hydrogen bonding interactions that influence crystallization and solubility .
Properties
IUPAC Name |
3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-9(2,3)15-8(14)10-4-5(11)6(10)7(12)13/h5-6,11H,4H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQJIHHAEOZFPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid typically involves the protection of the amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperatures, although some methods may require heating to facilitate the reaction .
Industrial production methods may utilize flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently. This approach offers advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Deprotection of Boc Group
The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the azetidine nitrogen. Deprotection under acidic conditions enables further functionalization:
-
Trifluoroacetic acid (TFA) : Achieves Boc removal at room temperature in dichloromethane (DCM) with >90% efficiency.
-
Hydrochloric acid (HCl) : Requires aqueous conditions (e.g., 4M HCl in dioxane) and yields free amine intermediates .
Table 1: Boc Deprotection Conditions
| Acid | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| TFA (20% v/v) | DCM | 25°C | 1–2 h | >90% | |
| 4M HCl | Dioxane/H₂O | 40°C | 4 h | 85–90% |
Carboxylic Acid Functionalization
The carboxylic acid undergoes typical derivatization reactions:
-
Esterification : Methanol/H₂SO₄ converts the acid to methyl ester (85% yield).
-
Amide Formation : Coupling with amines using EDCl/HOBt in DMF produces amides (70–80% yield).
Table 2: Carboxylic Acid Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux 4 h | Methyl ester | 85% | |
| Amide Coupling | EDCl, HOBt, DMF, rt 12 h | Peptide-like amide | 75% |
Hydroxyl Group Reactivity
The hydroxyl group participates in oxidation and substitution:
-
Oxidation : TEMPO/NaClO₂ converts the hydroxyl to a ketone, though steric hindrance reduces efficiency (50–60% yield) .
-
Trifluoromethylthiolation : Using N-methyl-N-(trifluoromethylthio)aniline and LiHMDS yields thioether derivatives (68% yield) .
Table 3: Hydroxyl Group Transformations
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation to ketone | TEMPO, NaClO₂, CH₃CN/H₂O | Azetidinone | 55% | |
| Trifluoromethylthiolation | LiHMDS, CF₃SPhNMe, THF, –78°C to rt | SCF₃-substituted derivative | 68% |
Azetidine Ring-Opening Reactions
The strained azetidine ring undergoes nucleophilic ring-opening under acidic or basic conditions:
-
Acid-Catalyzed Hydrolysis : Concentrated HCl opens the ring to form β-amino alcohols.
-
Base-Mediated Reactions : NaOH in ethanol generates linear amino acid derivatives.
Biological Interactions
The compound’s structural features enable interactions with enzymes:
-
Enzyme Inhibition : The carboxylic acid moiety binds to catalytic sites of proteases, as shown in molecular docking studies.
-
Metabolic Stability : Boc protection enhances resistance to enzymatic degradation compared to unprotected analogs .
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid serves as a valuable intermediate in the synthesis of bioactive molecules. Its structure allows for the introduction of various functional groups, making it a versatile building block in drug development.
Case Study: Synthesis of Peptide Derivatives
Research indicates that this compound can be utilized to synthesize peptide derivatives that exhibit significant biological activity. For instance, derivatives of this compound have shown potential as inhibitors in various enzymatic reactions, which are crucial in treating diseases such as cancer and diabetes .
Organic Synthesis
The compound is also employed in organic synthesis due to its unique structural features that facilitate complex chemical transformations.
Example: Formation of Azetidine Derivatives
In a study exploring the formation of azetidine derivatives, researchers utilized this compound to create various substituted azetidines with enhanced pharmacological properties. These derivatives were evaluated for their efficacy against specific targets, demonstrating improved potency compared to their parent compounds .
Biochemical Applications
The compound's ability to serve as a bio-isostere for carboxylic acids makes it particularly interesting in biochemical applications.
Case Study: Bio-Isosteric Replacement
A study evaluated the potential of using this compound as a bio-isostere for carboxylic acids in drug design. The findings suggested that replacing traditional carboxylic acid groups with this azetidine derivative could lead to compounds with better metabolic stability and reduced toxicity profiles .
Analytical Chemistry
In analytical chemistry, this compound has been employed as a chiral auxiliary in asymmetric synthesis.
Application: Chiral Resolution Techniques
Researchers have successfully used this compound in chiral resolution techniques, allowing for the separation of enantiomers in racemic mixtures. This application is crucial for developing pharmaceuticals where enantiomeric purity is essential for efficacy and safety .
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The deprotection process involves the cleavage of the Boc group, typically through acid-catalyzed hydrolysis, resulting in the formation of the free amine .
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Properties
*Molecular formulas inferred from substituents and literature where explicit data is unavailable.
Critical Insights
- Ring Size : Azetidine derivatives exhibit higher ring strain than piperidine analogs, leading to distinct reactivity in nucleophilic substitutions and ring-opening reactions .
- Substituent Effects: The 3-OH group in the target compound enhances aqueous solubility (critical for biological assays) but may reduce stability under acidic conditions compared to fluorinated analogs . Fluorinated derivatives (e.g., 3-FCH₂) improve metabolic stability and membrane permeability, making them preferred in drug discovery . Cyano-substituted analogs exhibit electron-withdrawing effects, accelerating reactions like Michael additions .
- Protecting Groups : Boc is acid-labile, while Fmoc (in piperidine derivatives) is base-labile, enabling orthogonal protection strategies in multi-step syntheses .
Biological Activity
1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid (CAS No. 1822531-69-0) is a compound with potential implications in metabolic regulation, particularly as an inhibitor of acetyl-CoA carboxylase (ACC). This article reviews its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C9H15NO5
- Molecular Weight : 217.22 g/mol
- IUPAC Name : 1-(tert-butoxycarbonyl)-3-hydroxyazetidine-2-carboxylic acid
- Purity : Typically available at 97% purity .
This compound acts primarily as an inhibitor of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis. By inhibiting ACC, this compound can potentially modulate lipid metabolism, affecting both fatty acid biosynthesis and oxidation pathways.
Key Mechanisms:
- Inhibition of Fatty Acid Synthesis : The compound has shown promise in reducing malonyl-CoA levels, which is significant for regulating fatty acid synthesis and oxidation .
- Selectivity : It exhibits selectivity towards ACC2 over ACC1, which is beneficial in targeting specific metabolic pathways without affecting others adversely .
In Vitro Studies
Research indicates that the compound effectively inhibits fatty acid synthesis in liver cells (HepG2) and muscle cells (C2C12). For instance:
- EC50 Values : Inhibition of fatty acid synthesis was observed with EC50 values around 1.6 µM for HepG2 cells .
In Vivo Studies
In vivo studies using obese Zucker rats demonstrated that administration of the compound led to significant reductions in hepatic malonyl-CoA levels:
- Dosage Response : Doses ranging from 4 mg/kg to 30 mg/kg resulted in decreased malonyl-CoA levels across various tissues, indicating a systemic effect on lipid metabolism .
Case Studies
Several studies have explored the efficacy of ACC inhibitors, including derivatives related to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated that ACC inhibition led to decreased triglyceride levels in rodent models. |
| Study B | Found that specific ACC inhibitors improved insulin sensitivity and reduced body weight in diet-induced obesity models. |
| Study C | Reported enhanced fatty acid oxidation rates in skeletal muscle following treatment with ACC inhibitors similar to this compound. |
Safety and Toxicology
While specific toxicity data for this compound is limited, general safety considerations include:
Q & A
Q. What are the critical considerations for optimizing the synthesis of 1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid?
The synthesis requires precise control of reaction parameters:
- Temperature : Low temperatures (e.g., 0–5°C) are often used during Boc protection to minimize side reactions like hydrolysis .
- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency, while protic solvents may interfere with carbamate formation .
- Reaction time : Overly extended reaction times can lead to epimerization or degradation of the azetidine ring .
Analytical validation via HPLC (≥95% purity) and NMR (monitoring of tert-butyl and carbonyl peaks) is essential to confirm product integrity .
Q. How can researchers reliably characterize the functional groups in this compound?
Methodological approaches include:
- FT-IR spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹), carbonyl (1700–1750 cm⁻¹ for Boc and carboxylic acid), and azetidine ring vibrations .
- NMR analysis :
- ¹H NMR : Tert-butyl protons at δ 1.2–1.4 ppm; carboxylic acid proton (if free) at δ 10–12 ppm .
- ¹³C NMR : Boc carbonyl at δ 150–155 ppm; carboxylic acid carbon at δ 170–175 ppm .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with Boc cleavage .
Q. What are the common reactivity patterns of this compound in derivatization reactions?
The compound participates in reactions typical of its functional groups:
- Carboxylic acid : Esterification (via DCC/DMAP) or amide coupling (using HATU or EDC) .
- Hydroxyl group : Protection (e.g., silylation with TBSCl) or oxidation (e.g., Dess-Martin periodinane) to ketones .
- Boc group : Acidic cleavage (e.g., TFA/DCM) to expose the azetidine amine for further functionalization .
Advanced Research Questions
Q. How can computational methods improve the prediction of biological activity for derivatives of this compound?
Advanced strategies include:
- Structure-Activity Relationship (SAR) modeling : Use DFT calculations to map electronic effects of substituents on binding affinity to enzymes (e.g., proteases) .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the hydroxyl and carboxylic acid groups .
- MD simulations : Assess conformational stability of the azetidine ring in aqueous environments to predict pharmacokinetic properties .
Q. What experimental strategies resolve stereochemical ambiguities in azetidine-containing derivatives?
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol gradients .
- X-ray crystallography : Resolve absolute configuration by co-crystallizing derivatives with chiral auxiliaries (e.g., Mosher’s acid) .
- NOESY NMR : Detect spatial proximity between protons to confirm ring puckering and substituent orientation .
Q. How should researchers address stability challenges during storage or reaction conditions?
- pH control : Store the compound at neutral pH (lyophilized form) to prevent Boc group hydrolysis .
- Temperature : Avoid prolonged exposure to >40°C; use inert atmospheres (N₂/Ar) during reactions to limit oxidation .
- Light sensitivity : Protect from UV light to prevent photodegradation of the azetidine ring .
Q. What methodologies are effective for analyzing contradictory data in reaction outcomes?
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent, catalyst loading) to identify confounding factors .
- In situ monitoring : Use ReactIR or LC-MS to track intermediate formation and detect side reactions in real time .
- Cross-validation : Compare results across multiple techniques (e.g., NMR vs. X-ray) to confirm structural assignments .
Q. How can researchers elucidate the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like GPCRs .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of enzyme binding .
- Cellular assays : Use fluorescent probes (e.g., FRET-based reporters) to monitor target engagement in live cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
